1-(2,5-Difluorophenyl)-2-pentanol
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Overview
Description
1-(2,5-Difluorophenyl)-2-pentanol is an organic compound characterized by the presence of a difluorophenyl group attached to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluorophenyl)-2-pentanol typically involves the reaction of 2,5-difluorobenzene with a suitable pentanol derivative under controlled conditions. One common method is the Grignard reaction, where 2,5-difluorobenzene is reacted with a Grignard reagent derived from pentanol. The reaction is usually carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Difluorophenyl)-2-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-(2,5-Difluorophenyl)-2-pentanone.
Reduction: Formation of 1-(2,5-Difluorophenyl)-2-pentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Difluorophenyl)-2-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)-2-pentanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-(3,5-Difluorophenyl)-2-pentanol
- 1-(2,4-Difluorophenyl)-2-pentanol
- 1-(2,5-Difluorophenyl)-3-pentanol
Comparison: 1-(2,5-Difluorophenyl)-2-pentanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)pentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-2-3-10(14)7-8-6-9(12)4-5-11(8)13/h4-6,10,14H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRQAAZAJRJOSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=C(C=CC(=C1)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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